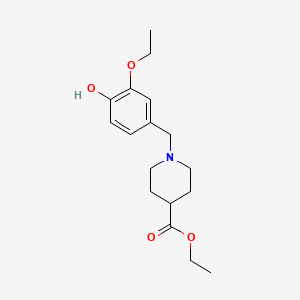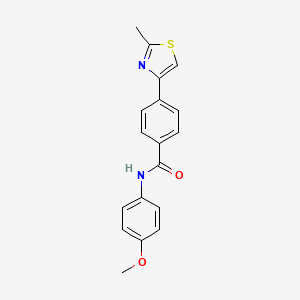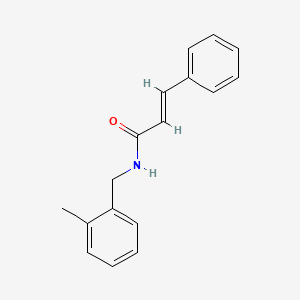
N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide, also known as FPH1, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in the field of cancer research, as well as in other areas such as neurobiology and immunology. In
Wirkmechanismus
N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide works by binding to the WD40 domain of FBW7, which is responsible for recognizing and binding to its target proteins. This binding prevents FBW7 from recognizing and degrading its target proteins, leading to their accumulation and subsequent cell death.
Biochemical and Physiological Effects
N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide has been shown to have a significant impact on cell growth and division, leading to cell cycle arrest and apoptosis. In addition, N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide has been shown to have an effect on the immune system, specifically in the activation of T cells. N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide has also been shown to have an effect on the nervous system, specifically in the regulation of synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide in lab experiments is its specificity for FBW7. This allows researchers to study the specific effects of FBW7 inhibition on cell growth and division, without affecting other cellular processes. However, one limitation of using N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect.
Zukünftige Richtungen
Future research on N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide could focus on several areas, including the development of more potent inhibitors of FBW7, the exploration of the compound's effects on other cellular processes, and the investigation of N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide's potential as a therapeutic agent for cancer and other diseases. Additionally, further research could explore the potential of N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide as a tool for studying the role of FBW7 in various biological processes.
Synthesemethoden
The synthesis of N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-pyridinecarbohydrazide, which is reacted with 9H-fluorene-9-carbaldehyde to form an intermediate product. This intermediate is then treated with a reducing agent to yield the final product, N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide has been widely used in scientific research due to its ability to inhibit the activity of a protein called F-box and WD repeat domain-containing 7 (FBW7). FBW7 is a tumor suppressor protein that plays a critical role in regulating cell growth and division. Inhibition of FBW7 activity by N'-9H-fluoren-9-ylidene-2-pyridinecarbohydrazide has been shown to lead to the accumulation of several oncogenic proteins, including c-Myc, cyclin E, and Notch1, resulting in cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N-(fluoren-9-ylideneamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c23-19(17-11-5-6-12-20-17)22-21-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZVFUNZHBQMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(fluoren-9-ylideneamino)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-allyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5885400.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)

![isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5885441.png)
![4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5885447.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)

![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)

![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5885511.png)